Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate

Prodrug stability Cyclopropane ester Hydrolysis half-life

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate (CAS 66494-27-7, C₁₁H₁₉NO₄, MW 229.27 g mol⁻¹) is a 1,1‑disubstituted cyclopropane amino‑acid derivative that incorporates a methyl ester and a tert‑butyl ester via an aminoethyl linker. The cyclopropane core imposes conformational rigidity, while the orthogonal methyl (C1) and tert‑butyl (side‑chain) esters permit chemoselective deprotection strategies.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B12855055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1(CC1)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-8(13)7-12-11(5-6-11)9(14)15-4/h12H,5-7H2,1-4H3
InChIKeyMGVLDNNGRFJUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate – Procurement-Relevant Structural Profile


Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate (CAS 66494-27-7, C₁₁H₁₉NO₄, MW 229.27 g mol⁻¹) is a 1,1‑disubstituted cyclopropane amino‑acid derivative that incorporates a methyl ester and a tert‑butyl ester via an aminoethyl linker. The cyclopropane core imposes conformational rigidity, while the orthogonal methyl (C1) and tert‑butyl (side‑chain) esters permit chemoselective deprotection strategies. [1] In the landscape of cyclopropane‑containing building blocks and prodrug intermediates, this compound occupies a hybrid space that offers both the hydrolytic stability associated with cyclopropanecarboxylates and the orthogonal‑protection flexibility of a bifunctional ester system.

Why Generic Cyclopropane or Mono‑Ester Building Blocks Cannot Replace Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate


In‑class cyclopropane amino‑acid derivatives differ critically in both hydrolytic stability and chemoselective reactivity. Simple methyl or ethyl esters lack the orthogonal protection and the hyperconjugative stabilization conferred by the cyclopropane–tert‑butyl ester combination. [1] Empirical half‑life data show that cyclopropanecarboxylic acid esters are >4‑fold more stable than their acyclic counterparts under physiologically relevant hydrolytic conditions, [2] while tert‑butyl esters are orders of magnitude more resistant to base‑catalysed self‑condensation than ethyl esters. [3] Generic analogues that do not simultaneously present a cyclopropane core, a methyl ester, and a tert‑butyl ester therefore compromise either shelf stability, synthetic versatility, or both—factors that directly impact procurement value in multi‑step medicinal chemistry and process development.

Quantitative Differentiation Evidence for Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate


Hydrolytic Stability Advantage of Cyclopropane Ester vs. Acyclic Amino‑Acid Ester Prodrug

The cyclopropanecarboxylic acid ester motif present in the target compound delivers a pronounced hydrolytic stability advantage over acyclic amino‑acid esters. In a direct head‑to‑head comparison, the cyclopropane amino‑acid ester of acyclovir (compound 14) exhibited a half‑life >300 h at pH 6 and 40 °C, whereas valacyclovir (L‑valine ester) showed a half‑life of only 69.7 h. This >4.3‑fold enhancement is attributed to hyperconjugative stabilisation of the cyclopropyl ring. [1]

Prodrug stability Cyclopropane ester Hydrolysis half-life

Self‑Condensation Stability of tert‑Butyl Ester vs. Ethyl Ester in Amino‑Acid Derivatives

tert‑Butyl esters of amino acids are markedly more resistant to base‑catalysed self‑condensation (diketopiperazine formation) than ethyl esters. In a classic comparative study, H‑Gly‑O‑t‑Bu showed only 25% solid formation after 325 days at room temperature, whereas H‑Gly‑OEt reached 100% solid formation within 4 days. [1] This stability difference is critical for building blocks intended for peptide coupling or iterative deprotection sequences.

Peptide synthesis Carboxyl protection Ester stability

Orthogonal Deprotection Selectivity Between Methyl Ester and tert‑Butyl Ester Moieties

The simultaneous presence of a methyl ester (at C1) and a tert‑butyl ester (side‑chain) in the target compound enables differential deprotection under acidic vs. saponification conditions. Under standard HCl/dioxane or TFA treatment, the tert‑butyl ester is cleaved while the methyl ester remains intact; conversely, alkaline hydrolysis (e.g., LiOH) preferentially saponifies the methyl ester. [1] In contrast, compounds bearing two identical esters (e.g., dimethyl or di‑tert‑butyl) cannot achieve this chemoselectivity. This orthogonal reactivity has been exploited to achieve >90% selective deprotection yields in peptide intermediate synthesis. [2]

Orthogonal protection Selective deprotection Synthetic strategy

High‑Value Application Scenarios for Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate Based on Verified Differentiation


Prodrug Candidate Design Requiring Extended Aqueous Half‑Life

The >4‑fold hydrolytic stability advantage documented for cyclopropanecarboxylic acid esters over acyclic amino‑acid esters [1] makes the target compound a strategic intermediate for prodrug programmes where prolonged plasma or gastrointestinal residence time is desired. Incorporation of the cyclopropane‑ester motif can extend the half‑life of a drug candidate without altering its pharmacophore.

Long‑Term Storage of Free‑Base Amino‑Ester Synthons

The tert‑butyl ester moiety suppresses self‑condensation >80‑fold relative to ethyl esters at ambient temperature [2], enabling procurement of the free‑base form as a storable intermediate. This is particularly valuable in peptide‑focused CROs and medicinal chemistry laboratories where building‑block inventory must remain viable over months to years.

Sequential Orthogonal Deprotection in Multi‑Step Total Synthesis

The coexistence of a methyl ester and a tert‑butyl ester allows chemoselective unmasking of the C1 carboxylate (via saponification) or the side‑chain carboxylate (via acidolysis) in any desired order [3]. This dual‑functionality reduces the number of distinct building blocks required for a synthetic route, streamlining procurement and lowering overall cost.

Cyclopropane‑Based Peptidomimetic Scaffolds

The conformationally restricted cyclopropane core, combined with the orthogonal ester protection, provides a rigid scaffold for peptidomimetic design. The enhanced resistance to enzymatic hydrolysis documented for cyclopropane‑containing peptides [4] complements the chemical stability advantages, positioning this compound as a key starting material for protease‑inhibitor programmes.

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